Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate
CAS No.: 136285-67-1
Cat. No.: VC21174841
Molecular Formula: C23H19N3O4
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136285-67-1 |
|---|---|
| Molecular Formula | C23H19N3O4 |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate |
| Standard InChI | InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3 |
| Standard InChI Key | CHPMKOFPDCKNBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
| Appearance | Powder |
Introduction
Chemical Identification and Nomenclature
Chemical Identity
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate is a structurally complex organic compound that serves as an important pharmaceutical intermediate. The compound is officially registered with Chemical Abstracts Service (CAS) under the number 136285-67-1, providing a unique identifier for regulatory and research purposes . This compound belongs to the class of nitrobenzoate esters containing biphenyl and cyano functional groups, which contribute to its specific chemical properties and pharmaceutical utility . Multiple synonyms exist for this compound, reflecting variations in naming conventions across different chemical databases and research platforms .
Molecular Structure and Representation
The molecular structure of Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate consists of a biphenyl core with a cyano group at the 2' position of one phenyl ring, connected to a substituted benzoate through a methylamino linkage. Its molecular formula is C23H19N3O4, corresponding to a precise molecular weight of 401.4 g/mol . The compound features multiple functional groups that contribute to its chemical reactivity and pharmaceutical relevance, including an ethyl ester, a secondary amine, a nitro group, and a nitrile (cyano) group . For computational and database purposes, the compound is represented by the International Chemical Identifier (InChI) string: InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3 .
Standardized Chemical Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, which systematically describes its chemical structure according to international naming conventions . Alternative technical names include ethyl 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate and 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-benzoic acid ethyl ester, which are chemically equivalent representations emphasizing different structural aspects of the molecule .
Table 1: Chemical Identifiers for Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate
| Identifier Type | Value |
|---|---|
| CAS Number | 136285-67-1 |
| Molecular Formula | C23H19N3O4 |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate |
| InChIKey | CHPMKOFPDCKNBG-UHFFFAOYSA-N |
| EINECS Number | 603-952-0 |
Physical and Chemical Properties
Physical Characteristics
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate typically appears as a yellow to orange crystalline powder in its pure form . This distinctive coloration is consistent with compounds containing aromatic nitro groups, which often impart yellow hues due to their chromophoric properties. The compound exhibits a melting point that varies between sources, with reports indicating approximately 120-130°C according to some specifications, while other sources suggest a decomposition temperature above 209°C . This discrepancy may be attributed to differences in sample purity or testing methodologies. The predicted boiling point is approximately 602.9±55.0°C, though direct experimental verification of this value is challenging due to potential decomposition at elevated temperatures .
Structural Properties
The compound possesses a relatively high density of 1.31, which is typical for aromatic compounds with multiple functional groups . Its molecular structure features several key components that influence its reactivity and pharmaceutical applications. The biphenyl system provides a rigid framework that positions the cyano group at a specific orientation, while the nitrobenzoate portion contains both electron-withdrawing groups (nitro and ester) and a nucleophilic secondary amine . The spatial arrangement of these functional groups is crucial for its role as a pharmaceutical intermediate, particularly in its transformation to active pharmaceutical ingredients that interact with biological receptors .
Solubility and Stability
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate demonstrates limited water solubility, described as "sparingly soluble" in aqueous media . This hydrophobic nature is expected given its aromatic character and absence of strongly hydrophilic groups. In contrast, the compound exhibits good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), which facilitates its use in organic synthesis and pharmaceutical formulation processes . The compound's stability under standard conditions appears adequate for commercial handling, though it is recommended to store it under refrigeration to prevent potential degradation or discoloration over time .
Table 2: Physical and Chemical Properties of Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate
Synthesis and Manufacturing
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.0% | HPLC |
| Moisture Content | ≤0.5% | Karl Fischer titration |
| Total Impurities | ≤1.0% | HPLC |
| Appearance | Yellow to orange crystalline powder | Visual inspection |
Applications and Significance
Pharmaceutical Applications
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate serves as a key intermediate in pharmaceutical synthesis, with its primary application being in the production of angiotensin II receptor antagonists . Specifically, it is utilized in the synthetic pathway for candesartan cilexetil, a medication widely prescribed for the treatment of hypertension and heart failure . The compound's structural features, particularly the arrangement of functional groups, are essential for the development of the tetrazole ring system characteristic of many sartans (angiotensin receptor blockers) . This class of medications works by selectively blocking the binding of angiotensin II to its receptors, thereby preventing vasoconstriction and sodium retention, ultimately leading to blood pressure reduction .
Research and Development Significance
Beyond its established role in current pharmaceutical manufacturing, Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate continues to hold value in research and development contexts. The compound's multifunctional nature, featuring reactive sites including the cyano, amino, and nitro groups, provides opportunities for further chemical modifications and structure-activity relationship studies . Its applications extend to proteomics research, where derivatives of this structure might serve as building blocks for bioactive compounds or molecular probes . The reactivity of its functional groups allows for selective transformations, making it versatile in the synthesis of structurally diverse compounds with potential pharmacological activity .
Industrial Relevance
From an industrial perspective, Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate represents an important component in the pharmaceutical supply chain. The manufacture of this intermediate necessitates expertise in fine chemical synthesis and adherence to regulatory standards for pharmaceutical-grade materials . Chinese manufacturers have established significant capacity for producing this compound, responding to global demand for antihypertensive medications . The industrial synthesis likely employs optimized processes to achieve high yield and purity while minimizing waste and environmental impact, aligned with principles of green chemistry increasingly embraced by the pharmaceutical industry .
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